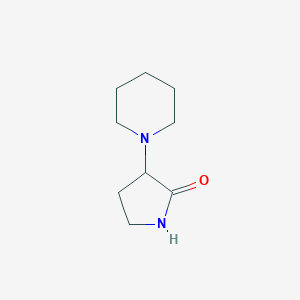

3-Piperidin-1-yl-pyrrolidin-2-one

Description

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

3-piperidin-1-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c12-9-8(4-5-10-9)11-6-2-1-3-7-11/h8H,1-7H2,(H,10,12) |

InChI Key |

ZDXHCYNVJRTYPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CCNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-piperidin-1-yl-pyrrolidin-2-one and related compounds:

Key Observations:

Structural Rigidity vs. In contrast, α-PVP and MDPV derive their potency from aromatic substituents that facilitate π-π interactions with neurotransmitter transporters .

Pharmacological Activity: The absence of aromatic groups in this compound likely reduces its affinity for monoamine transporters, distinguishing it from α-PVP and MDPV, which are notorious for their stimulant effects . Piperidinone derivatives (e.g., 3-hydroxy-1-methyl-2-piperidinone) exhibit varied applications, such as intermediates in drug synthesis, but lack the psychostimulant profile of pyrrolidinone-based NPS .

Toxicity and Safety: While α-PVP and MDPV are associated with severe cardiovascular and neurological toxicity, this compound’s safety profile remains uncharacterized.

Q & A

Q. What are the recommended safety protocols for handling 3-Piperidin-1-yl-pyrrolidin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure emergency eyewash stations and safety showers are accessible .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .

- Storage : Keep the compound in a sealed container under dry, ventilated conditions, away from ignition sources .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Reaction Setup : Use a two-step protocol involving nucleophilic substitution and cyclization. For example, react piperidine derivatives with activated pyrrolidinone precursors in anhydrous dichloromethane under nitrogen .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and characterize using H/C NMR .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare enantiomers via chiral resolution (e.g., using (S)- or (R)-mandelic acid derivatives) .

- Biological Assays : Compare binding affinity to targets like GABA receptors. For example, (S)-enantiomers show 3-fold higher inhibition of α1β2γ2 GABA receptors than (R)-forms in electrophysiology studies .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze stereospecific interactions with receptor pockets .

Q. What strategies can resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer :

- Case Study : For conflicting cytotoxicity results in cancer cell lines:

Replicate Experiments : Ensure consistent cell passage numbers and culture conditions .

Structural Verification : Confirm derivative identity via F NMR (for fluorinated analogs) and high-resolution MS .

Mechanistic Profiling : Use RNA-seq to identify off-target pathways (e.g., oxidative stress response) that may explain variability .

Q. What methodologies optimize the synthesis of this compound derivatives for enhanced pharmacokinetic properties?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the pyrrolidinone nitrogen to improve solubility. Monitor lipophilicity via LogP calculations (e.g., MarvinSketch) .

- Metabolic Stability : Assess microsomal half-life (e.g., rat liver microsomes) and modify metabolically labile sites (e.g., replace methyl groups with trifluoromethyl) .

- In Vivo Testing : Use pharmacokinetic models (e.g., non-compartmental analysis) to optimize dosing regimens for derivatives with >80% oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.